2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide is an organic compound that belongs to the class of amides It features a benzyl group substituted with chlorine and a phenylacetamide moiety substituted with chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 2-(2-chloro-6-fluorophenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed studies, including binding assays, molecular docking, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-phenylacetamide: Lacks the additional chlorine and fluorine substitutions.
N-(4-fluorobenzyl)-2-(2-chloro-6-fluorophenyl)acetamide: Substitutes fluorine for chlorine on the benzyl group.
N-(4-chlorobenzyl)-2-(2-chlorophenyl)acetamide: Lacks the fluorine substitution on the phenyl ring.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chlorine and fluorine atoms can affect its electron distribution, steric hindrance, and interactions with other molecules.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-11-6-4-10(5-7-11)9-19-15(20)8-12-13(17)2-1-3-14(12)18/h1-7H,8-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENJCPIFSZMUMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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